PS-1145

説明

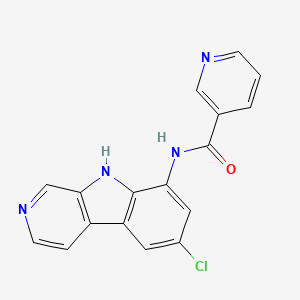

Structure

3D Structure

特性

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRMBDHPALEPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433238 | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431898-65-6 | |

| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PS-1145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-1145 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PS-1145: A Technical Guide to its Mechanism of Action in the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory and anti-apoptotic genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins, most notably IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex is activated. IKK then phosphorylates IκBα at serine residues 32 and 36, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NF-κB pathway by directly targeting the IKK complex. Specifically, it acts as an IκB kinase β (IKKβ) inhibitor. By binding to IKKβ, this compound prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm. This blockade of IκBα phosphorylation is the central mechanism through which this compound inhibits NF-κB activation. The prevention of NF-κB nuclear translocation leads to the downregulation of NF-κB target genes, which include cytokines, chemokines, and anti-apoptotic proteins.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 88 nM | IKKβ | |

| IC50 | 100 nM | IKK complex | |

| Ki | Not explicitly stated, but determined against the IKK complex | IKK complex |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Time | Reference |

| Multiple Myeloma (MM) cells | Inhibition of TNFα-induced NF-κB activation | Dose-dependent | Time-dependent | |

| MM.1S, U266, RPMI-8226 | Inhibition of cell proliferation | ~50 µM | 48 h | |

| K562 and KCL (CML cells) | Reduction of NF-κB binding activity by 92% and 87% respectively | Not specified | Not specified | |

| K562r and KCLr (Imatinib-resistant CML cells) | Inhibition of NF-κB activity by 93% and 82% respectively | Not specified | Not specified | |

| K562s and KCls (CML cells) | 38% and 35% apoptosis, respectively | 20µM | 48 h | |

| K562r and KClr (Imatinib-resistant CML cells) | 35% and 37% apoptosis, respectively | 20µM | 48 h | |

| PC3 (Prostate Cancer) | Significant decrease in IκBα phosphorylation | 10-20 µM | 12-24 h | |

| DU145 (Prostate Cancer) | Significant decrease in IκBα phosphorylation | 10 µM | 12-24 h | |

| HONE1 and C666 (Nasopharyngeal Carcinoma) | Down-regulation of phosphorylated p65 and IκBα | 32 µM | Not specified |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Effect | Reference |

| Male Wistar rats with DMBA-induced skin tumor | 50 mg/kg, i.v. | Enhanced tumor cell apoptosis | |

| Nude mice with Nasopharyngeal Carcinoma xenografts | 3 mg/kg | Significantly smaller tumor burdens | |

| Adult male Wistar rats on a high-fat diet | Intracerebroventricular injection | Blocked hypothalamic inflammation induced by IL-4 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

IKK Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the IKK complex.

Materials:

-

Partially purified IKK complex (e.g., from unstimulated HeLa S3 cells, pre-activated with MEKK1)

-

Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD)

-

ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or unlabeled for ADP-Glo assays)

-

This compound dissolved in DMSO

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

Phospho-[Ser32]-IκBα specific antibodies (for ELISA format)

-

ELISA plates, streptavidin-coated plates, or phosphocellulose paper

-

Scintillation counter or luminescence plate reader

Protocol (ELISA format):

-

Coat a 96-well plate with streptavidin and incubate with the biotinylated IκBα peptide.

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a separate plate, pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 µM) for 1 hour at 25°C.

-

Initiate the kinase reaction by adding the IKK/inhibitor mixture and ATP to the IκBα peptide-coated wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Wash the wells and add a primary antibody specific for phospho-Ser32-IκBα.

-

Incubate, wash, and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate, wash, and add a colorimetric HRP substrate.

-

Measure the absorbance at the appropriate wavelength to quantify the extent of IκBα phosphorylation.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Phospho-IκBα

This method is used to directly visualize the inhibition of IκBα phosphorylation in cell lysates.

Materials:

-

Cell lines (e.g., HeLa, MM.1S)

-

Cell culture medium and supplements

-

TNF-α or other NF-κB stimuli

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total IκBα as a loading control.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

NF-κB luciferase reporter vector (containing NF-κB response elements driving firefly luciferase expression)

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

NF-κB stimulus (e.g., TNF-α)

-

Dual-luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector.

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10-20 ng/mL) for 6-24 hours.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Measure the Renilla luciferase activity in the same samples.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB transcriptional activity by this compound.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MM.1S, U266, RPMI-8226)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound is a well-characterized inhibitor of the IKK complex, demonstrating potent activity in both biochemical and cell-based assays. Its mechanism of action, centered on the inhibition of IκBα phosphorylation, leads to the effective blockade of the canonical NF-κB signaling pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on NF-κB-targeted therapies. The consistent findings across various experimental systems underscore the potential of this compound as a valuable research tool and a lead compound for the development of therapeutics for diseases driven by aberrant NF-κB activation, such as certain cancers and inflammatory disorders.

PS-1145: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of numerous genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][2] Aberrant NF-κB activation is a hallmark of various malignancies and inflammatory diseases, making IKK a compelling therapeutic target. This document provides an in-depth overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of the IKK/NF-κB Pathway

This compound exerts its primary effect by inhibiting the catalytic activity of the IKK complex.[1][3] This inhibition prevents the phosphorylation of IκBα at serine residues 32 and 36, which is a prerequisite for its ubiquitination and subsequent degradation by the 26S proteasome.[2] In the absence of IKK-mediated IκBα phosphorylation, IκBα remains bound to NF-κB (typically a heterodimer of p50 and p65/RelA subunits) in the cytoplasm, thereby sequestering it and preventing its translocation to the nucleus.[1] Consequently, the transcription of NF-κB target genes is suppressed.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

| Parameter | Value | Target/System | Reference |

| IC50 | 88 nM | IκB kinase (IKK) | [4][5] |

| IC50 | 100 nM | IKK complex | [1][3] |

| Effective Concentration | 1.5 - 50 µM | Inhibition of proliferation in MM.1S, U266, and RPMI-8226 myeloma cells | [3] |

| Effective Concentration | 5 and 10 µM | Inhibition of RANKL-induced osteoclast differentiation in RAW 264.7 cells | [3] |

| Effective Concentration | 32 µM | Western blot analysis in NPC cell lines (HONE1, HK1, C666) | [6] |

| In Vivo Dosage | 50 mg/kg (i.v.) | Enhanced tumor cell apoptosis in male Wistar rats with DMBA-induced skin tumors | [5] |

| In Vivo Dosage | 3 mg/kg | Suppression of subcutaneous tumor formation in nude mice with NPC xenografts | [1] |

Downstream Signaling Targets and Cellular Consequences

By inhibiting the NF-κB pathway, this compound modulates the expression of a wide array of downstream target genes, leading to diverse cellular effects.

Regulation of Cell Survival and Apoptosis

A primary consequence of NF-κB inhibition by this compound is the induction of apoptosis in cancer cells. This is achieved through the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic factors.

-

Downregulated Anti-Apoptotic Genes:

-

Inhibitor of Apoptosis Proteins (IAPs): Expression of IAP-1 and IAP-2 is decreased, sensitizing cells to apoptotic stimuli.[7]

-

Bcl-2 Family: While not directly stated in the provided context, NF-κB is a known regulator of anti-apoptotic Bcl-2 family members.

-

-

Upregulated Pro-Apoptotic Genes:

-

p53: this compound treatment leads to the upregulation of the tumor suppressor p53.[2][5]

-

Caspases: Increased expression and activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases (caspase-2, -8, and -9), are observed following this compound administration.[2][7]

-

Control of Cell Proliferation and Cell Cycle

This compound inhibits the proliferation of various cancer cell types by downregulating key cell cycle regulators.

-

Downregulated Cell Cycle Genes:

-

Cyclin D1 and D2: Reduced expression of these cyclins, which are critical for the G1/S phase transition, contributes to cell cycle arrest.[7]

-

Modulation of Inflammatory and Immune Responses

The anti-inflammatory properties of this compound are a direct result of its ability to suppress the expression of pro-inflammatory cytokines and chemokines.

-

Downregulated Cytokines and Chemokines:

-

Interleukin-6 (IL-6): this compound inhibits IL-6 secretion, a key cytokine in the tumor microenvironment that promotes cell survival and proliferation.[4][5][7]

-

Tumor Necrosis Factor-alpha (TNF-α): Although an upstream activator, this compound blocks TNF-α-induced NF-κB activation.[4][5]

-

Interleukin-1β (IL-1β): mRNA content of IL-1β is decreased with this compound treatment.[4]

-

Other Inflammatory Mediators: this compound reduces the expression of adhesion molecules (e.g., ICAM-1), and other cytokines and chemokines in airway smooth muscle cells.[4][8]

-

Inhibition of Angiogenesis and Invasion

This compound can impede tumor growth and metastasis by inhibiting angiogenesis and cell invasion.

-

Downregulated Pro-Angiogenic and Pro-Invasive Factors:

Effects on Other Signaling Pathways

While the primary target of this compound is the IKK/NF-κB pathway, there is evidence of its influence on other signaling cascades.

-

ERK and JNK Pathways: In RAW 264.7 cells, this compound inhibits RANKL-induced phosphorylation of ERK and JNK, in addition to IκBα.[3] This suggests potential cross-talk between the NF-κB and MAPK signaling pathways.

Experimental Protocols

IKK Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of an IκBα substrate by the IKK complex.

-

Preparation of IKK Complex: The IKK complex is partially purified from unstimulated HeLa S3 cells and pre-activated using the catalytic domain of MEKK1.[5]

-

Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying concentrations of this compound (e.g., 0.1–1 μM) at 25°C for 1 hour.[5]

-

Kinase Reaction: The kinase activity is assessed using a biotinylated IκBα peptide substrate (e.g., 250 μM, RHDSGLDSMKD) and ATP.[5]

-

Detection: The level of phosphorylated IκBα peptide is quantified using phospho-specific antibodies in an ELISA format.[5]

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis for Signaling Protein Phosphorylation

This method is used to assess the phosphorylation status of key signaling proteins within cells treated with this compound.

-

Cell Culture and Treatment: Cells (e.g., HONE1, HK1, C666) are cultured to a suitable confluency and then treated with this compound (e.g., 32 μM) for a specified duration.[6]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK) and total proteins as loading controls.[3][6]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.[6]

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[5]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours (e.g., 4 hours).[5]

-

Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., isopropanol with 0.04N HCl).[5]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Conclusion

This compound is a specific inhibitor of the IKK complex that effectively abrogates NF-κB signaling. Its downstream effects are pleiotropic, encompassing the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammatory and angiogenic processes. These actions are mediated through the modulation of a wide range of NF-κB target genes, including those involved in cell survival (IAPs), cell cycle progression (cyclins), inflammation (IL-6), and angiogenesis (VEGF). The well-characterized mechanism of action and the significant anti-tumor and anti-inflammatory effects observed in preclinical models underscore the therapeutic potential of targeting the IKK/NF-κB pathway with inhibitors like this compound. Further research and clinical investigation are warranted to fully elucidate its clinical utility in various disease settings.

References

- 1. medkoo.com [medkoo.com]

- 2. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of PS-1145 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 is a potent and specific small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular survival, and its aberrant activation is a hallmark of many cancers, contributing to resistance to apoptosis. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, primarily through the suppression of the pro-survival NF-κB signaling cascade. We will explore its mechanism of action, present quantitative data on its apoptotic effects, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the NF-κB Pathway in Apoptosis

This compound is a β-carboline derivative that exhibits high selectivity for the IKK complex, with a reported IC50 of 88 nM[1]. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is responsible for the phosphorylation of the inhibitory IκB proteins. In unstimulated cells, IκB proteins bind to NF-κB dimers, sequestering them in the cytoplasm. Upon stimulation by various signals, including pro-inflammatory cytokines like TNF-α, the IKK complex phosphorylates IκBα at serine residues 32 and 36[2]. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of target genes.

Crucially, many of these NF-κB target genes encode anti-apoptotic proteins, such as c-IAP1, c-IAP2, and members of the Bcl-2 family. By upregulating these survival factors, NF-κB signaling confers a significant survival advantage to cancer cells, enabling them to evade apoptosis induced by chemotherapy, radiation, or death receptor ligands.

Mechanism of Action of this compound in Apoptosis Induction

This compound exerts its pro-apoptotic effects by directly inhibiting the catalytic activity of IKK. This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm. Consequently, NF-κB-mediated transcription of anti-apoptotic genes is suppressed. This suppression of the pro-survival signaling cascade can have two main outcomes related to apoptosis:

-

Direct Induction of Apoptosis: In cancer cells that are "addicted" to constitutive NF-κB signaling for their survival, the inhibition of this pathway by this compound can be sufficient to trigger apoptosis. This has been observed in various cancer cell lines, including those from prostate and nasopharyngeal carcinomas[3][4].

-

Sensitization to Pro-Apoptotic Stimuli: By downregulating anti-apoptotic proteins, this compound can lower the threshold for apoptosis induction by other agents. This sensitizes cancer cells to conventional chemotherapeutics, radiation therapy, and death receptor ligands like TNF-α[3].

The induction of apoptosis by this compound is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, typically involving the activation of caspases, such as caspase-3 and caspase-7[3].

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis (%) | Assay Method | Reference |

| C666 | Nasopharyngeal Carcinoma | 32 | 72 | Not specified, but significant increase shown in bar chart | TUNEL | [4] |

| HONE1 | Nasopharyngeal Carcinoma | 32 | 72 | Not specified, but significant increase shown in bar chart | TUNEL | [4] |

| NPC43 | Nasopharyngeal Carcinoma | 32 | 72 | Not specified, but significant increase shown in bar chart | TUNEL | [4] |

Note: While the study on nasopharyngeal carcinoma cells demonstrated a significant increase in apoptosis with 32 µM this compound, the exact percentage of apoptotic cells was not explicitly stated in the text but was represented in a bar chart.

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Caspase-3/7 Activity | Assay Method | Reference |

| PC-3 | Prostate Carcinoma | Not specified | Not specified | Induction of caspase-3/7 dependent apoptosis | Caspase-3/7 assay | [3] |

| DU145 | Prostate Carcinoma | Not specified | Not specified | Induction of caspase-3/7 dependent apoptosis | Caspase-3/7 assay | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.

-

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Detection of DNA Fragmentation by TUNEL Assay

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol:

-

Cell Preparation: Prepare cells on slides (e.g., by cytocentrifugation or after growth on coverslips) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS. Add 50 µL of TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) to each sample, cover with a coverslip, and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Washing: Rinse the slides three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Microscopy: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis of IκBα Phosphorylation

Principle: This technique is used to detect the levels of phosphorylated IκBα (at Ser32/36) to confirm the inhibitory effect of this compound on IKK activity.

Protocol:

-

Cell Lysis: After treatment with this compound and/or a stimulator of the NF-κB pathway (e.g., TNF-α), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

Principle: EMSA is used to detect the DNA binding activity of transcription factors, in this case, NF-κB. Nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

Protocol:

-

Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) (to reduce non-specific binding) for 20-30 minutes at room temperature.

-

Supershift Assay (Optional): To identify the specific NF-κB subunits in the complex, add antibodies specific to p65, p50, or other NF-κB family members to the binding reaction. This will result in a "supershifted" band of slower mobility.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate and chemiluminescence.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits IKK, preventing NF-κB activation and promoting apoptosis.

Experimental Workflow for Assessing Apoptosis

Caption: Workflow for evaluating this compound-induced apoptosis and its mechanism.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets a key survival pathway in cancer cells. Its ability to induce apoptosis, either directly or by sensitizing cells to other treatments, underscores the importance of the IKK/NF-κB pathway in cancer cell survival. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this compound and other IKK inhibitors in the context of apoptosis and cancer therapy. The provided visualizations offer a clear understanding of the molecular pathways and experimental designs involved in this area of research. Further studies with more extensive quantitative data across a wider range of cancer types will be crucial for the clinical development of this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

PS-1145: A Potent Inhibitor of the Inflammatory Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] By targeting IKK, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB.[2] This action prevents the nuclear translocation of NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Consequently, this compound has demonstrated significant potential in mitigating inflammatory responses in various preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on inflammatory mediators, and detailed experimental protocols for its study.

Introduction

The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems. Its dysregulation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is a central kinase in the canonical NF-κB pathway. Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex becomes activated and phosphorylates IκBα.[2] This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, thereby releasing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

This compound is a potent and selective inhibitor of IKK, with a reported IC50 of 88 nM.[1] Its ability to suppress NF-κB activation makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory disorders.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex.[1] This inhibition prevents the phosphorylation of IκBα at serine residues 32 and 36, which is the critical step for its degradation.[4] By stabilizing the IκBα-NF-κB complex in the cytoplasm, this compound effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators.

dot

Caption: Signaling pathway of this compound action.

Effects on Inflammatory Response

In Vitro Studies

Numerous in vitro studies have demonstrated the potent anti-inflammatory effects of this compound in various cell types.

-

Inhibition of NF-κB Activation: this compound blocks TNF-α-induced NF-κB activation in a dose- and time-dependent manner in multiple myeloma (MM) cells.[1]

-

Reduction of Pro-inflammatory Cytokines: In a study on alcohol-related liver disease, this compound significantly reduced the levels of IL-6 and TNF-α.[4]

-

Induction of Anti-inflammatory Cytokines: The same study showed that this compound increased the levels of the anti-inflammatory cytokine IL-10.[4]

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia (CML) and prostate carcinoma cells.[3][5]

-

Induction of Apoptosis: this compound induces caspase-3/7-dependent apoptosis in prostate cancer cells and enhances apoptosis in tumor-bearing rats.[3]

-

Inhibition of Cell Invasion: In highly invasive prostate cancer cells, this compound was found to inhibit invasion activity in a dose-dependent manner.[3]

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| IKK Inhibition | IKK Complex | This compound | IC50 = 88 nM | [1] |

| NF-κB Activation | Multiple Myeloma (MM) cells | This compound | Dose- and time-dependent inhibition of TNF-α-induced activation | [1] |

| Cytokine Production | Alcohol-related liver disease model | This compound | Significant reduction in IL-6 and TNF-α; increase in IL-10 | [4] |

| Cell Proliferation | Nasopharyngeal Carcinoma (NPC) cell lines | This compound | IC50 values: HONE1 = 26.5 µM, HK1 = 25.8 µM, C666 = 8.7 µM, NPC43 = 6.7 µM | [6] |

| Apoptosis | C666 NPC cells | 32 µM this compound | >4-fold increase in apoptotic cells | [6] |

In Vivo Studies

Preclinical animal models have further substantiated the anti-inflammatory and anti-tumor efficacy of this compound.

-

Reduction of Serum Cytokines: In a mouse model, administration of this compound at 50 mg/kg resulted in a significant decrease in the serum levels of three different cytokines.[1]

-

Inhibition of Hypothalamic Inflammation: In a rat model of diet-induced obesity, intracerebroventricular (icv) injection of this compound blocked hypothalamic inflammation and decreased IL-1β mRNA content by approximately 75%.[1]

-

Tumor Growth Suppression: In a nude mouse model with nasopharyngeal carcinoma xenografts, a low dose of this compound (3 mg/kg) significantly suppressed subcutaneous tumor formation without apparent adverse effects.[6]

| Animal Model | Treatment | Route | Key Findings | Reference |

| Mouse | 50 mg/kg this compound | - | Significant decrease in serum cytokine levels | [1] |

| Rat (diet-induced obesity) | This compound | Intracerebroventricular (icv) | Blocked hypothalamic inflammation, ~75% decrease in IL-1β mRNA | [1] |

| Nude Mouse (NPC xenograft) | 3 mg/kg this compound | Intravenous (bi-weekly) | Significantly suppressed tumor growth, no apparent toxicity | [6] |

Experimental Protocols

IKK Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound on the IKK complex.

dot

Caption: Workflow for IKK Kinase Assay.

Materials:

-

Activated IKK complex

-

This compound

-

Biotinylated IκBα peptide (e.g., RHDSGLDSMKD)

-

ATP

-

Kinase reaction buffer

-

Phospho-[Ser32]-IκBα specific antibody

-

ELISA plates and reagents

-

Plate reader

Procedure:

-

Pre-incubate the activated IKK complex with varying concentrations of this compound (e.g., 0.1–1 μM) for 1 hour at 25°C in a suitable kinase reaction buffer.[7]

-

Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate (final concentration 250 µM) and ATP (final concentration 10 µM).[7]

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the biotinylated peptide.

-

Detect the phosphorylated peptide using a phospho-[Ser32]-IκBα specific antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add the appropriate substrate and measure the signal using a plate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

NF-κB Reporter Assay

This protocol outlines a cell-based reporter assay to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Human cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293)

-

Cell culture medium and supplements

-

This compound

-

NF-κB activating agent (e.g., TNF-α or PMA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-24 hours.[8][9]

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Determine the inhibitory effect of this compound on NF-κB activity.

Western Blot for IκBα Phosphorylation

This protocol describes the detection of IκBα phosphorylation in cell lysates by Western blotting.

dot

Caption: Western Blot workflow for p-IκBα.

Materials:

-

Cell line of interest

-

This compound

-

NF-κB activating agent (e.g., TNF-α)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH.

Pharmacokinetics and Safety

Limited information is publicly available regarding the detailed pharmacokinetics and safety profile of this compound. Preclinical studies in mice and rats have utilized doses ranging from 3 mg/kg to 50 mg/kg administered intravenously or intracerebroventricularly.[1][6] In a study with nude mice, a 3 mg/kg intravenous dose administered bi-weekly was reported to be safe with no apparent adverse effects.[6] Further studies are required to fully characterize the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as the comprehensive safety and toxicity profile of this compound.

Clinical Development

As of the date of this document, there is no publicly available information on the clinical trial status of this compound for inflammatory diseases.

Conclusion

This compound is a potent and specific inhibitor of the IKK complex, demonstrating significant anti-inflammatory and anti-proliferative effects in a range of preclinical models. Its ability to effectively block the NF-κB signaling pathway highlights its potential as a therapeutic agent for various inflammatory and malignant conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and explore its therapeutic potential. Further research, including comprehensive pharmacokinetic, toxicological, and clinical studies, is warranted to fully elucidate the clinical utility of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Investigating the Anti-Tumor Properties of PS-1145: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many human cancers, contributing to tumor growth, metastasis, and resistance to therapy. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, summarizing key preclinical findings, and detailing experimental protocols for its investigation.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). In the canonical NF-κB pathway, IKKβ is the primary kinase responsible for phosphorylating the inhibitory IκB proteins. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκB, releasing the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.

By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and angiogenesis, ultimately inducing apoptosis and inhibiting tumor growth.

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in various cancer models, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| K562 | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |

| KCL | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |

| K562r (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |

| KCLr (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 24h) | 31% ± 12.8% | [1] |

| K562 | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |

| KCL | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |

| K562r (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |

| KCLr (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | Proliferation Reduction (20 µM, 48h) | 47% ± 15.1% | [1] |

| CML Patient BM (Imatinib-sensitive) | Chronic Myeloid Leukemia (CML) | CFU-GM Inhibition | Significant | [1] |

| CML Patient BM (Imatinib-resistant) | Chronic Myeloid Leukemia (CML) | CFU-GM Inhibition | Significant | [1] |

| PC3-S | Prostate Cancer | Invasion | Dose-dependent inhibition | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |

| Nasopharyngeal Carcinoma | HONE1, C666 | Nude Mice | 3 mg/kg, i.v., bi-weekly | Significant suppression of subcutaneous tumor formation | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key experiments used to characterize the anti-tumor properties of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A typical workflow for assessing cell viability with an MTT assay.

Western Blot for Phosphorylated IκBα

This technique is used to detect the levels of phosphorylated IκBα, a direct target of the IKK complex.

Materials:

-

This compound

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phosphorylated IκBα (p-IκBα)

-

Primary antibody against total IκBα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total IκBα and the loading control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

This compound

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

Calipers

-

Vehicle solution for this compound

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice (e.g., 1-5 x 10^6 cells per mouse).

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by intravenous or intraperitoneal injection) or vehicle to the respective groups according to the desired dosing schedule.

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound is a promising anti-tumor agent that effectively targets the IKK/NF-κB signaling pathway. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cells and suppress tumor growth in vivo. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other IKK inhibitors. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, elucidating mechanisms of resistance, and exploring combination therapies to enhance its anti-tumor efficacy.

References

- 1. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. researchgate.net [researchgate.net]

PS-1145: A Technical Guide for Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PS-1145, a potent and specific inhibitor of IκB kinase (IKK), for its application in multiple myeloma (MM) research. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the IκB kinase (IKK) complex, a critical component of the canonical nuclear factor-kappa B (NF-κB) signaling pathway. In multiple myeloma, the constitutive activation of the NF-κB pathway is a key driver of tumor cell proliferation, survival, and drug resistance. This compound exerts its anti-myeloma effects by inhibiting IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This stabilization of IκBα sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of downstream target genes essential for myeloma cell survival and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound in multiple myeloma research.

| Parameter | Value | Cell Lines | Reference |

| IC50 (IKK inhibition) | 88 nM | Not specified | [1] |

| Inhibition of MM Cell Proliferation | 20-50% | MM.1S, RPMI8226 | [2] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Effect of this compound | Reference |

| RPMI8226 | Inhibition of TNFα-induced ICAM-1 expression | [1][2] |

| MM.1S | Inhibition of TNFα-induced ICAM-1 expression | [1][2] |

| MM.1S & Patient MM cells | Complete abrogation of TNFα-triggered IκBα phosphorylation at 5 µM | [3] |

Table 2: Cellular Effects of this compound on Multiple Myeloma Cell Lines

Signaling Pathway Visualization

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in multiple myeloma research are provided below.

Western Blot for IκBα Phosphorylation

This protocol is designed to detect the phosphorylation status of IκBα in multiple myeloma cells following treatment with this compound and stimulation with TNFα.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S)

-

This compound (dissolved in DMSO)

-

Recombinant human TNFα

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate MM.1S cells at a density of 1 x 10^6 cells/mL in complete medium and incubate overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for 5-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IκBα and β-actin as controls.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay determines the DNA binding activity of NF-κB in nuclear extracts from multiple myeloma cells treated with this compound.

Materials:

-

Multiple myeloma cell lines

-

This compound

-

TNFα

-

Nuclear extraction kit

-

EMSA buffer kit

-

NF-κB consensus oligonucleotide probe

-

T4 Polynucleotide Kinase

-

[γ-32P]ATP

-

Poly(dI-dC)

-

Non-denaturing polyacrylamide gel

-

Gel electrophoresis apparatus

-

Phosphorimager screen and scanner

Procedure:

-

Cell Treatment and Nuclear Extract Preparation:

-

Treat cells with this compound and/or TNFα as described in the Western Blot protocol.

-

Prepare nuclear extracts from the treated cells using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Label the NF-κB consensus oligonucleotide probe with [γ-32P]ATP using T4 Polynucleotide Kinase.

-

Purify the labeled probe using a spin column.

-

-

Binding Reaction:

-

In a reaction tube, combine equal amounts of nuclear extract protein (e.g., 5-10 µg) with EMSA binding buffer and poly(dI-dC).

-

Add the 32P-labeled NF-κB probe and incubate at room temperature for 20-30 minutes.

-

For competition assays, add an excess of unlabeled ("cold") NF-κB probe to a parallel reaction before adding the labeled probe.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture.

-

-

Electrophoresis and Detection:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphorimager screen overnight.

-

Visualize the bands using a phosphorimager scanner. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB in multiple myeloma cells by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Materials:

-

Multiple myeloma cell lines

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

TNFα

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect the multiple myeloma cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the plasmids for 24-48 hours.

-

-

Cell Treatment:

-

Treat the transfected cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TNFα for 4-6 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in NF-κB activity relative to the untreated control. A dose-dependent decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

-

In Vivo Studies and Clinical Context

Preclinical studies have shown that IKKβ inhibitors can inhibit multiple myeloma cell growth in xenograft mouse models.[4] However, clinical development of specific IKKβ inhibitors like this compound for multiple myeloma has been limited. While the NF-κB pathway remains a validated therapeutic target in multiple myeloma, the clinical translation of direct IKK inhibitors has faced challenges.[4][5] Broader-acting drugs that impinge on the NF-κB pathway, such as proteasome inhibitors (e.g., bortezomib), are established therapies for multiple myeloma. Research into more specific and well-tolerated IKK inhibitors continues to be an area of interest for future therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NF-kappa B as a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The IKK Inhibitor PS-1145: A Deep Dive into its Function in Preclinical Autoimmune Disease Models

For Immediate Release

This technical guide provides a comprehensive overview of the function and mechanism of action of PS-1145, a potent and selective inhibitor of IκB kinase (IKK), in preclinical models of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway in autoimmune and inflammatory disorders.

Executive Summary

This compound is a small molecule inhibitor that targets IKKβ, a critical kinase in the canonical NF-κB signaling pathway. Dysregulation of the NF-κB pathway is a hallmark of many autoimmune diseases, leading to the overexpression of pro-inflammatory cytokines, chemokines, and adhesion molecules that drive tissue damage and chronic inflammation. By inhibiting IKKβ, this compound effectively blocks the activation of NF-κB, thereby attenuating the inflammatory cascade. This guide summarizes the available preclinical data on this compound, focusing on its efficacy in models of inflammation, rheumatoid arthritis, and multiple sclerosis. Detailed experimental protocols and a visualization of the underlying signaling pathways are provided to facilitate further research and development.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit. The IKK complex is a central regulator of the canonical NF-κB pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

This compound, by inhibiting IKKβ, prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream inflammatory signaling cascade.

Figure 1: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated potent inhibitory activity against IKKβ and significant anti-inflammatory effects in various preclinical models.

In Vitro Potency

| Parameter | Value | Cell Line/System | Reference |

| IKKβ IC50 | 88 nM | Recombinant IKKβ | [1] |

| IKK2 IC50 | 100 nM | Recombinant IKK2 | [2] |

In Vivo Efficacy in an Acute Inflammation Model

In a lipopolysaccharide (LPS)-induced inflammation model in mice, a standard model for assessing acute inflammatory responses, this compound demonstrated a significant reduction in the production of the pro-inflammatory cytokine TNF-α.

| Animal Model | Treatment | Dosage | Effect | Reference |

| Mouse | This compound (oral) | 50 mg/kg | 60% inhibition of LPS-induced TNF-α | [2] |

Application of this compound in Specific Autoimmune Disease Models

While specific quantitative data for this compound in classic autoimmune disease models like collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE) is not extensively published in publicly available literature, its mechanism of action strongly suggests therapeutic potential. The following sections outline the standard experimental protocols for these models, which would be suitable for evaluating the efficacy of this compound.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.

-

Animals: DBA/1J mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.

-

Induction:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.

-

-

This compound Treatment:

-

Prophylactic Treatment: this compound or vehicle is administered daily (e.g., by oral gavage) starting from day 0 or day 20.

-

Therapeutic Treatment: Treatment is initiated after the onset of clinical signs of arthritis (typically around day 25-28).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist/ankle; 2 = moderate swelling; 3 = severe swelling of the entire paw; 4 = maximal swelling and ankylosis). The maximum score per mouse is 16 (4 points per paw).

-

Paw Thickness Measurement: Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper.

-

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Cytokine Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.

-

References

PS-1145: A Selective IKKβ Inhibitor for NF-κB Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract